3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Overview
Description
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is a compound that has been synthesized and studied for its physical, chemical, and molecular structure properties. The focus on this compound stems from its interesting optical and electronic properties, which may have various applications in materials science and possibly in biomedicine, although the latter is not within the scope of this discussion.
Synthesis Analysis
The compound and its derivatives are typically synthesized through multi-step reactions involving the formation of pyrazole rings, followed by bromination and functionalization with phenyl groups. Techniques such as the Paal-Knorr reaction, Ullman coupling, and condensation reactions are commonly employed. These processes have been optimized for efficiency, yield, and selectivity, with some methods emphasizing green chemistry principles, using eco-friendly solvents and catalysts (Ö. Tamer et al., 2016).
Molecular Structure Analysis
The molecular structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine derivatives has been extensively characterized using X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopies. These studies reveal stable structures with significant intramolecular charge transfer, as indicated by HOMO-LUMO gap analyses, contributing to their potential nonlinear optical properties. Molecular docking studies also suggest interactions with biological molecules, although this aspect is outside our current focus (Kunqing Wen et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine are characterized by its reactivity towards nucleophiles, electrophiles, and participation in coupling reactions. Its bromophenyl group makes it a versatile precursor for further functionalization and cross-coupling reactions. The compound exhibits considerable stability and reactivity, making it suitable for various synthetic applications (M. Sathish et al., 2018).
Physical Properties Analysis
The physical properties of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine and its derivatives include solvatochromic effects, indicating solvent-dependent changes in their optical properties. This is supported by photophysical studies showing variations in extinction coefficients and quantum yields across different solvents. These properties are crucial for applications in materials science, particularly in designing optical and electronic devices (P. Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine derivatives have been explored through studies on their reactivity patterns, electronic structures, and interaction mechanisms. These compounds exhibit notable electron donor capabilities and intramolecular charge transfers, contributing to their optical and electronic characteristics. Additionally, their interaction with various solvents and potential for forming cocrystals highlight their versatility in chemical applications (Y. Mary et al., 2015).
Scientific Research Applications
Nonlinear Optical Properties
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine has been synthesized and studied for its nonlinear optical properties. The small energy gap between the HOMO and LUMO energies in the molecular structure indicates intramolecular charge transfer, which is responsible for these properties. Natural bond orbital analysis also shows molecular charge transfer within the compound, suggesting its potential application in nonlinear optics (Tamer et al., 2016).
Fluorescent Properties
Pyrazoline derivatives, including those similar to 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, have been synthesized and characterized for their fluorescent properties. These compounds have shown fluorescence emissions in different regions of the visible spectrum, with variations in emission depending on the solvent used. This indicates potential applications in fluorescent materials and sensors (Ibrahim et al., 2016).
Antiproliferative Activity
Research on pyrazole derivatives has revealed their significance in medicinal chemistry, particularly as potential antiproliferative agents. A study found that certain pyrazole compounds exhibited cytotoxic effects against breast cancer and leukemic cells, indicating their potential use in cancer treatment (Ananda et al., 2017).
Antimicrobial Applications
Some derivatives of pyrazole, structurally related to 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, have shown promising antimicrobial effects. These compounds were incorporated into polyurethane varnishes and printing ink pastes, demonstrating significant antimicrobial activity against various microbial strains. This suggests their potential application in coatings with antimicrobial properties (El‐Wahab et al., 2015).
Solvatochromic Studies
Solvatochromic studies of pyrazole derivatives have been conducted, revealing the impact of different solvents on the photophysical properties of these compounds. Such studies are crucial for understanding how these compounds can be used in various applications, including sensors and optical materials (Singh et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-bromophenyl)-2-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHODSBVRNGXPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360929 | |
Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |
CAS RN |
201735-04-8 | |
Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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